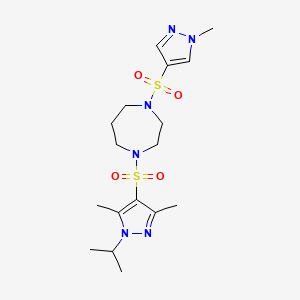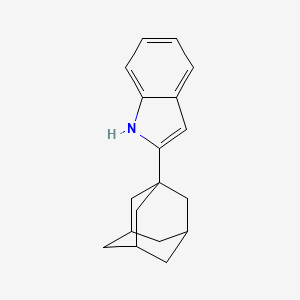
2-(1-adamantyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-1H-indole is a useful research compound. Its molecular formula is C18H21N and its molecular weight is 251.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Identification and Analysis of Synthetic Cannabinoids
Uchiyama et al. (2012) identified two synthetic cannabinoids, including one with an adamantyl group, using various analytical techniques such as LC-MS, GC-MS, and NMR. This study illustrates the chemical analysis and identification of novel synthetic cannabinoids in illegal products, emphasizing the role of 2-(1-adamantyl)-1H-indole derivatives in forensic toxicology (Uchiyama et al., 2012).
Antiviral and Antitumor Research
A study by Da Settimo et al. (1995) explored the synthesis of 2-aminobenzimidazole and indole amide derivatives containing the adamantyl moiety, evaluating them for in vitro anti-HIV and antitumor activities. This research demonstrates the potential use of adamantyl-indole derivatives in developing treatments for HIV and cancer (Da Settimo et al., 1995).
Metabolism Study of Synthetic Cannabinoids
Sobolevsky et al. (2015) conducted an in vitro study on the metabolism of synthetic cannabinoids, including N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA), revealing insights into the metabolic pathways of adamantyl-indole derivatives in human liver microsomes. This research is crucial for understanding the pharmacokinetics and potential toxicology of such compounds (Sobolevsky et al., 2015).
Synthesis and Activity in Parkinson's Disease Research
Kumar et al. (2010, 2011) synthesized new adamantyl thiazolidinonyl/azetidinonyl indole derivatives and evaluated their antiparkinsonian activity. These studies highlight the therapeutic potential of adamantyl-indole compounds in treating neurological disorders like Parkinson's disease (Kumar et al., 2010), (Kumar et al., 2011).
Chemical Synthesis and Functionalization
Cacchi and Fabrizi (2005) discussed the synthesis and functionalization of indoles, including adamantyl-indole derivatives, through palladium-catalyzed reactions. This research contributes to the field of organic chemistry by providing methods for synthesizing and modifying indole structures for various applications (Cacchi & Fabrizi, 2005).
Safety and Hazards
Based on the safety data sheet for a related compound, “2-(1-adamantyl)-4-methylphenol”, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of new adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications is a promising future direction .
作用機序
Target of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry and catalyst development due to their unique structural, biological, and stimulus-responsive properties . They are often used as starting materials for the synthesis of various functional adamantane derivatives, bioactive compounds, and pharmaceuticals .
Mode of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical transformations . The interaction of these compounds with their targets can lead to significant changes in the target’s function or structure .
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical and catalytic transformations . These transformations can affect various biochemical pathways, leading to downstream effects that can influence the function of cells and organisms .
Pharmacokinetics
The uniqueness of the adamantyl scaffold for biological application is due to its lipophilicity and ability to ensure drug stability, resulting in enhanced pharmacokinetics of the modified drug candidates . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of adamantane derivatives can significantly impact their bioavailability .
Result of Action
The interaction of adamantane derivatives with their targets can lead to significant changes in the target’s function or structure . These changes can have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(1-adamantyl)-1H-indole can be influenced by various environmental factors. These factors can include the presence of other chemicals, temperature, pH, and the specific biological environment in which the compound is acting . .
生化学分析
Biochemical Properties
It is known that adamantane derivatives, such as 2-(1-Adamantyl)-1H-indole, are highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Cellular Effects
Some adamantyl-substituted compounds have been found to interact with tubulin, promoting the formation of different atypical tubulin assemblies . Another study showed that a sigma-1 receptor agonist with an adamantyl group exhibited neuroprotective effects against beta-amyloid-induced toxicity .
Molecular Mechanism
It is known that adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .
Temporal Effects in Laboratory Settings
It is known that adamantane derivatives are quickly metabolized, and hydroxylation of the adamantyl ring is deduced as the major metabolic pathway .
Dosage Effects in Animal Models
It is known that synthetic cannabinoids, which include compounds with adamantyl groups, have been shown to have dose-dependent effects in animal models .
Metabolic Pathways
It is known that adamantane derivatives are quickly metabolized, and hydroxylation of the adamantyl ring is deduced as the major metabolic pathway .
Transport and Distribution
It is known that adamantane derivatives, due to their bulky structure, may interact with various transporters or binding proteins .
Subcellular Localization
It is known that certain adamantyl-substituted compounds can translocate to the mitochondria, where they can induce apoptosis .
特性
IUPAC Name |
2-(1-adamantyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-2-4-16-15(3-1)8-17(19-16)18-9-12-5-13(10-18)7-14(6-12)11-18/h1-4,8,12-14,19H,5-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPZADKGMQNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
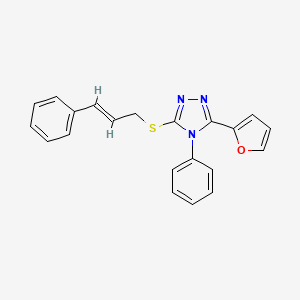



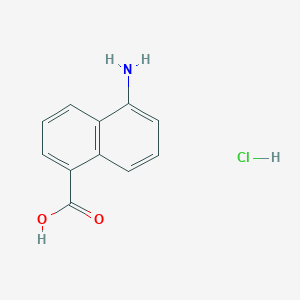
![N-Methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2509645.png)
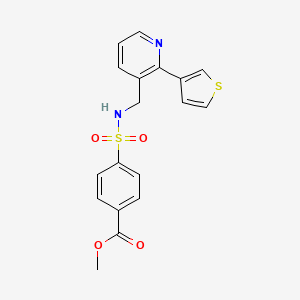
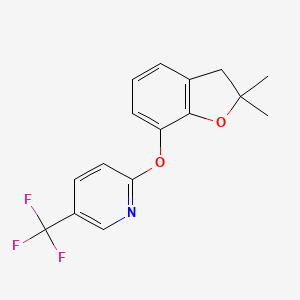
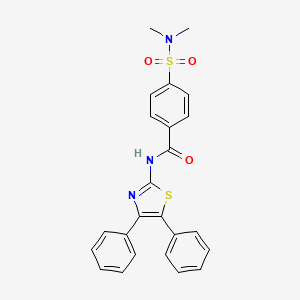
![1-Cyclohexyl-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2509654.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2509656.png)

